4-(2-((3-Chlorophenoxy)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate
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Overview
Description
4-(2-((3-Chlorophenoxy)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as chlorophenoxy, carbohydrazonoyl, ethoxyphenyl, and chlorobenzoate. These functional groups contribute to its diverse chemical reactivity and potential utility in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((3-Chlorophenoxy)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 3-chlorophenoxyacetic acid: This can be achieved by reacting 3-chlorophenol with chloroacetic acid under basic conditions.
Acylation: The 3-chlorophenoxyacetic acid is then acylated with ethyl chloroformate to form the corresponding ester.
Hydrazonation: The ester is reacted with hydrazine hydrate to form the carbohydrazonoyl derivative.
Coupling with 2-ethoxyphenyl 4-chlorobenzoate: Finally, the carbohydrazonoyl derivative is coupled with 2-ethoxyphenyl 4-chlorobenzoate under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-((3-Chlorophenoxy)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy and chlorobenzoate moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
4-(2-((3-Chlorophenoxy)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-((3-Chlorophenoxy)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler ester with similar reactivity in nucleophilic substitution reactions.
Disilane-bridged compounds: Organosilicon compounds with unique electronic properties.
1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy):
Uniqueness
4-(2-((3-Chlorophenoxy)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound in research and industrial settings.
Properties
CAS No. |
765910-95-0 |
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Molecular Formula |
C24H20Cl2N2O5 |
Molecular Weight |
487.3 g/mol |
IUPAC Name |
[4-[(E)-[[2-(3-chlorophenoxy)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C24H20Cl2N2O5/c1-2-31-22-12-16(6-11-21(22)33-24(30)17-7-9-18(25)10-8-17)14-27-28-23(29)15-32-20-5-3-4-19(26)13-20/h3-14H,2,15H2,1H3,(H,28,29)/b27-14+ |
InChI Key |
NDEJLCSGNCUWFX-MZJWZYIUSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC(=CC=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=CC(=CC=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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